molecular formula C10H16Sn B8570748 Stannane, trimethyl(3-methylphenyl)- CAS No. 937-01-9

Stannane, trimethyl(3-methylphenyl)-

Cat. No. B8570748
CAS RN: 937-01-9
M. Wt: 254.94 g/mol
InChI Key: KWGXEOLVIDRMDD-UHFFFAOYSA-N
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Patent
US05260285

Procedure details

To a solution of 21.5 g (100 mmol) trimethyltin chloride in 500 mL THF at -35° C. was added 113 mL (113 mmol) 1.0M p-tolylmagnesium bromide over 3 minutes. The mixture was allowed to warm to RT and stir for 1 hour after which time was added saturated aqueous ammonium chloride. The mixture was extracted three times with ether. The comined organic material was washed with brine, was dried over MgSO4, was stripped of solvent in vacuo, then was distilled at 0.1 Torr with the title compound distilling between 66°-74° C. The bitolyl remaining in the still pot crystallized upon cooling. The title compound was isolated as a clear, shiny liquid, 25.4 (92% yield).
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
113 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][Sn:2](Cl)([CH3:4])[CH3:3].[C:6]1([CH3:14])[CH:11]=[CH:10][C:9]([Mg]Br)=[CH:8][CH:7]=1.[Cl-].[NH4+]>C1COCC1>[CH3:1][Sn:2]([CH3:4])([CH3:3])[C:10]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:14])[CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
21.5 g
Type
reactant
Smiles
C[Sn](C)(C)Cl
Name
Quantity
113 mL
Type
reactant
Smiles
C1(=CC=C(C=C1)[Mg]Br)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 1 hour after which time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with ether
WASH
Type
WASH
Details
The comined organic material was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
was distilled at 0.1 Torr with the title compound
DISTILLATION
Type
DISTILLATION
Details
distilling between 66°-74° C
CUSTOM
Type
CUSTOM
Details
The bitolyl remaining in the still pot crystallized
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[Sn](C=1C=CC=C(C1)C)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.